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Compound of Interest

Compound Name: Chloramphenicol

Cat. No.: B3433407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chloramphenicol as a

selection agent in yeast genetics, particularly for transformations involving the

chloramphenicol acetyltransferase (CAT) gene. The protocols detailed below cover media

preparation, yeast transformation, and the selection and verification of transformants.

Introduction
Chloramphenicol is an antibiotic that inhibits protein synthesis in bacteria and in the

mitochondria of eukaryotic cells by binding to the 50S ribosomal subunit.[1] In the context of

Saccharomyces cerevisiae genetics, it serves as a potent selective agent. Wild-type yeast cells

are generally susceptible to chloramphenicol, especially when grown on a non-fermentable

carbon source where mitochondrial function is essential. However, the introduction of a plasmid

carrying the bacterial chloramphenicol acetyltransferase (CAT) gene confers resistance.[1][2]

This enzyme detoxifies chloramphenicol through acetylation, allowing for the positive

selection of transformed yeast cells.
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Solution Type Component Concentration Solvent
Storage
Conditions

Stock Solution Chloramphenicol 25 mg/mL 95% Ethanol -20°C

Working Solution

(Yeast)
Chloramphenicol 100 µg/mL Growth Media

4°C (prepared

plates)

Working Solution

(E. coli)
Chloramphenicol 25-34 µg/mL Growth Media

4°C (prepared

plates)

Table 2: Composition of Yeast Growth Media for
Chloramphenicol Selection

Media Component
YPD (Yeast Extract
Peptone Dextrose)

YPG (Yeast Extract
Peptone Glycerol)

Yeast Extract 10 g/L 10 g/L

Peptone 20 g/L 20 g/L

Dextrose (Glucose) 20 g/L -

Glycerol - 30 mL/L

Agar (for solid media) 20 g/L 20 g/L

Chloramphenicol (added after

autoclaving)
100 µg/mL 100 µg/mL

Distilled Water to 1 L to 1 L
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Caption: Mechanism of chloramphenicol action and resistance in yeast.
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Caption: Experimental workflow for yeast transformation and chloramphenicol selection.
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Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock
Solution

Weigh 250 mg of chloramphenicol powder and transfer it to a sterile 15 mL conical tube.

Add 10 mL of 95% ethanol to the tube.

Vortex thoroughly until the chloramphenicol is completely dissolved.

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

Aliquot into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

Store the stock solution at -20°C for up to one year.

Protocol 2: Preparation of Chloramphenicol-Containing
Yeast Media

Prepare 1 liter of YPD or YPG medium according to the recipes in Table 2.

Autoclave the medium at 121°C for 15 minutes.

Allow the medium to cool in a 55°C water bath until it is cool enough to touch.

Add 4 mL of the 25 mg/mL chloramphenicol stock solution to the 1 liter of medium to

achieve a final concentration of 100 µg/mL.

Swirl the flask gently to ensure even mixing.

Pour the plates in a sterile environment and allow them to solidify.

Store the plates at 4°C for up to one month.

Protocol 3: High-Efficiency Yeast Transformation
(LiAc/ss-carrier DNA/PEG Method)
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This protocol is adapted from standard yeast transformation procedures.[3][4]

Day 1: Inoculation

Inoculate a single yeast colony into 5 mL of YPD medium in a sterile culture tube.

Incubate overnight at 30°C with shaking (200-250 rpm).

Day 2: Transformation

In the morning, dilute the overnight culture into 50 mL of fresh YPD medium in a 250 mL

flask to an OD₆₀₀ of ~0.2.

Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0 (approximately 4-6 hours).

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 25 mL of sterile water.

Centrifuge again at 3,000 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate

(LiAc).

Transfer the cell suspension to a 1.5 mL microcentrifuge tube and pellet the cells by

centrifuging at maximum speed for 30 seconds.

Remove the supernatant and resuspend the cells in 400 µL of 100 mM LiAc.

In a new microcentrifuge tube, prepare the transformation mix:

240 µL of 50% (w/v) PEG 3350

36 µL of 1.0 M LiAc

10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

1-5 µg of plasmid DNA (in ≤ 74 µL of water)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.goldbio.com/documents/3953/Yeast%20Plate%20Preparation%20and%20Transformation%20with%20Antibiotic%20Screening%20Protocol.pdf
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/protein-biology/protein-expression/yeast-transformation-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of the competent cell suspension to the transformation mix.

Vortex vigorously for 1 minute.

Incubate at 42°C for 40 minutes (heat shock).

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

Remove the supernatant and resuspend the cell pellet in 500 µL of sterile water.

Plate 100-200 µL of the cell suspension onto YPD or YPG plates containing 100 µg/mL

chloramphenicol.

Incubate the plates at 30°C for 3-5 days.

Protocol 4: Verification of Transformants
Colony Selection: After 3-5 days of incubation, distinct colonies should be visible on the

selective plates. Untransformed cells will not grow.

Restreaking: Pick individual colonies and streak them onto fresh chloramphenicol-
containing plates to isolate pure clones.

PCR Verification:

Isolate genomic DNA from the putative transformants.

Perform PCR using primers specific to the CAT gene or another region of the transformed

plasmid to confirm its presence.

Plasmid Rescue (for shuttle vectors):

Isolate total DNA from the yeast transformant.

Transform the isolated DNA into a competent E. coli strain.

Select for E. coli transformants on LB plates containing the appropriate antibiotic (e.g.,

ampicillin).
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Isolate the plasmid DNA from the E. coli and verify its identity by restriction digest or

sequencing.

Concluding Remarks
Chloramphenicol-based selection is a robust and effective method for isolating yeast

transformants. The protocols provided herein offer a comprehensive guide for its successful

implementation. It is important to note that the optimal concentration of chloramphenicol may

vary slightly between different yeast strains, and empirical determination may be necessary for

novel applications. Adherence to sterile techniques throughout the procedures is critical to

prevent bacterial contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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